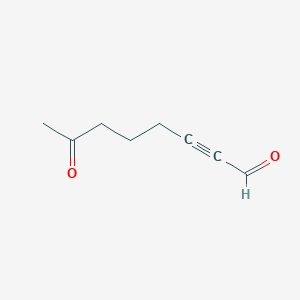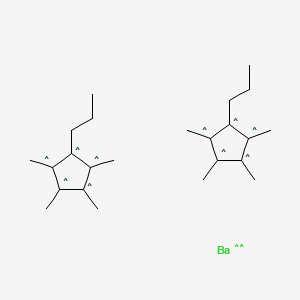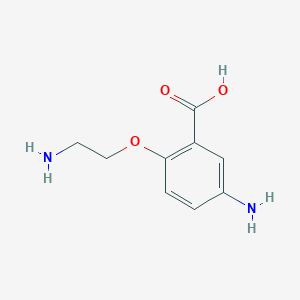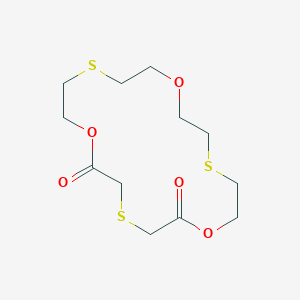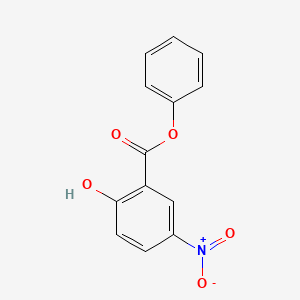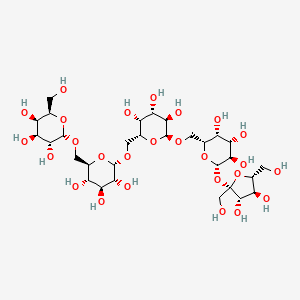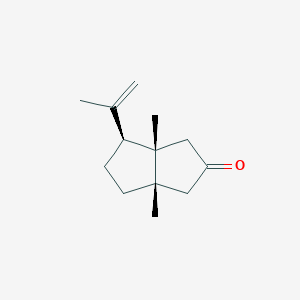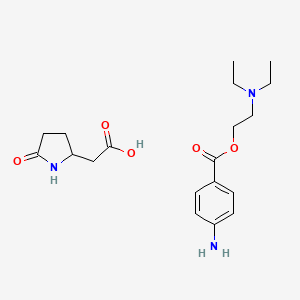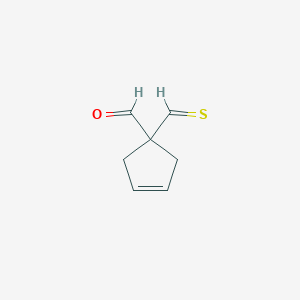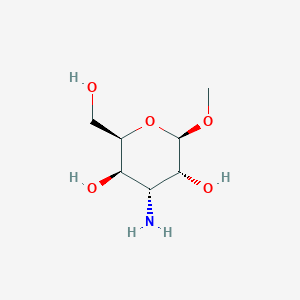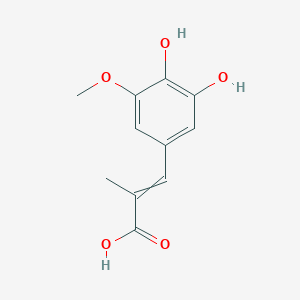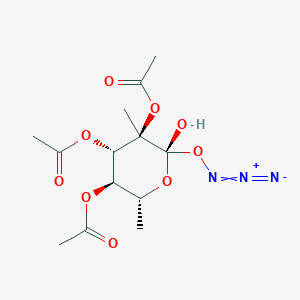
Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide typically involves the acetylation of methyl beta-D-glucopyranuronoside followed by the introduction of the azide group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The azide group can be introduced by treating the acetylated glucopyranuronoside with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride: Used for acetylation.
Pyridine: Catalyst for acetylation.
Dimethylformamide (DMF): Solvent for azide introduction.
Acids/Bases: For hydrolysis of acetyl groups.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions involving the azide group.
Hydroxylated Derivatives: Formed from the hydrolysis of acetyl groups.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
Mecanismo De Acción
The mechanism of action of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can be compared with other similar compounds, such as:
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Similar in structure but with benzyl groups instead of acetyl groups.
Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide: Similar in structure but with a bromide group instead of an azide group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but without the azide group.
Propiedades
Fórmula molecular |
C13H19N3O9 |
|---|---|
Peso molecular |
361.30 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxy-6-hydroxy-2,5-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H19N3O9/c1-6-10(21-7(2)17)11(22-8(3)18)12(5,24-9(4)19)13(20,23-6)25-16-15-14/h6,10-11,20H,1-5H3/t6-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
BVGGXJNHEBZUAZ-HVWSPFAKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@]([C@](O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


